molecular formula C16H16S B165438 4,6-Diethyldibenzothiophene CAS No. 132034-91-4

4,6-Diethyldibenzothiophene

Cat. No.: B165438
CAS No.: 132034-91-4
M. Wt: 240.4 g/mol
InChI Key: UMQGGSYHJPHWFV-UHFFFAOYSA-N
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Description

4,6-Diethyldibenzothiophene is an organosulfur compound with the molecular formula C16H16S. It is a derivative of dibenzothiophene, where two ethyl groups are substituted at the 4 and 6 positions of the benzene rings. This compound is of particular interest due to its presence in petroleum and its role in the desulfurization process.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Diethyldibenzothiophene can be synthesized through various methods. One common approach involves the alkylation of dibenzothiophene with ethyl halides in the presence of a strong base. Another method includes the Friedel-Crafts alkylation of dibenzothiophene using ethyl chloride and aluminum chloride as a catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions typically include elevated temperatures and pressures to facilitate the alkylation process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diethyldibenzothiophene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, often in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. These properties influence its reactivity in chemical reactions and its applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4,6-diethyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16S/c1-3-11-7-5-9-13-14-10-6-8-12(4-2)16(14)17-15(11)13/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQGGSYHJPHWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=CC=CC(=C3S2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348890
Record name 4,6-Diethyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132034-91-4
Record name 4,6-Diethyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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